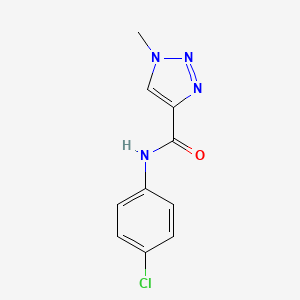

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an azide (such as sodium azide) with a nitrile to form the triazole ring, a process known as a click reaction . The carboxamide group could potentially be introduced through a reaction with an amine .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroanalytical data including NMR, IR, and elemental analysis . Single crystal X-ray diffraction has also been used to determine the crystal structure .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” are not available, compounds containing a triazole ring are known to participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms of the triazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for “this compound” are not available, similar compounds are often crystalline solids at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

- N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a related compound, was synthesized with a yield of 88%, showcasing the potential for efficient synthesis of related triazole derivatives (Lian-Di Kan, 2015).

Chemical Properties and Analysis

- Molecular characterization of similar triazole derivatives through methods like infrared spectroscopy, mass spectrometry, and X-ray powder diffraction studies provides insights into their structural properties (Fausto M. Güiza et al., 2020).

Antimicrobial Activities

- Novel 1H-1,2,3-triazole-4-carboxamides, including compounds similar to N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, have shown promising antimicrobial activities against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (N. Pokhodylo et al., 2021).

Potential Biological Agents

- Derivatives of similar triazoles have been synthesized and evaluated for antimicrobial activities, suggesting the versatility of these compounds in developing various biological agents (J. Akbari et al., 2008).

Cytotoxic and Antibacterial Activities

- β-Carboline derivatives possessing 1,2,3-triazole rings, related to the chemical structure of this compound, showed significant cytotoxic and antibacterial activities, highlighting the compound's potential in medical applications (P. Salehi et al., 2016).

Synthesis of Analogous Compounds

- Synthesis of compounds like 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide) and analogues, which are structurally similar, indicates the feasibility of synthesizing a range of derivatives for various applications (H. Bonacorso et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

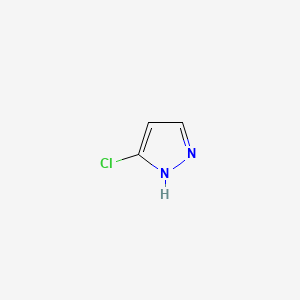

It is known that similar compounds, such as pyraclostrobin , target the mitochondrial respiration process in fungi . They inhibit the electron transfer within the respiratory chain, disrupting important cellular biochemical processes and resulting in the cessation of fungal growth .

Mode of Action

Similar compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate (ATP). They uncouple oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production and cellular death .

Biochemical Pathways

It can be inferred from similar compounds that they affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level, which leads to a reduction in stem elongation .

Pharmacokinetics

It is known that similar compounds, such as didesmethylsibutramine , are formed through the N-demethylation of their parent compounds by CYP2B6 . The majority of the dose is eliminated in the feces, with the remainder in the urine .

Result of Action

It can be inferred from similar compounds that they have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that similar compounds, such as urea, n-(4-chlorophenyl)-n’-(3,4-dichlorophenyl)-, have very low volatility and adsorb strongly to soil, sediment, and natural particulate matter in surface waters .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTZIRPILHXWHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)

![1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol](/img/structure/B2414435.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)

![2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2414439.png)

![4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxyphenol](/img/structure/B2414440.png)

![5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2414441.png)

![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)

![2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2414449.png)